molecular formula C13H14N2O B11889805 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile CAS No. 1018337-05-7

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile

Cat. No.: B11889805
CAS No.: 1018337-05-7
M. Wt: 214.26 g/mol
InChI Key: YMMYYSSKVHBKGL-UHFFFAOYSA-N
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Description

2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile (CAS 1018337-05-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol, this nitrile-functionalized piperidone derivative is characterized by its 4-oxopiperidin-1-yl (piperidone) group attached to a phenylacetonitrile core . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The presence of both the electrophilic nitrile group and the nucleophilic nitrogen of the piperidone ring makes it a useful precursor for constructing more complex molecular architectures. Researchers utilize this scaffold in the exploration of novel pharmacologically active molecules, particularly as it can be functionalized to interact with various biological targets. The 4-oxopiperidine structure is a privileged motif found in many compounds with central nervous system (CNS) activity, enzyme inhibitory properties, and other biological effects. For optimal stability and long-term storage, this product should be kept sealed in a dry environment at 2-8°C . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1018337-05-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(4-oxopiperidin-1-yl)-2-phenylacetonitrile

InChI

InChI=1S/C13H14N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,13H,6-9H2

InChI Key

YMMYYSSKVHBKGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of piperidine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of solvents such as DMF (dimethylformamide), MeOH (methanol), THF (tetrahydrofuran), dioxane, and acetone, along with Et3N (triethylamine) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to develop stable hydrophobic interactions with catalytic pockets of enzymes, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

The 4-oxopiperidine ring can be replaced with other nitrogen-containing heterocycles, altering physicochemical and biological properties:

Compound Name Heterocycle Molecular Formula Key Features Reference
2-Phenyl-2-(piperidin-1-yl)acetonitrile Piperidine C₁₃H₁₆N₂ Lacks ketone; higher lipophilicity. Mp: Not reported. NMR: δ 7.25–7.20 (m, 4H) .
2-Morpholino-2-phenylacetonitrile Morpholine C₁₂H₁₄N₂O Ether oxygen enhances solubility. Mp: Not reported. NMR: δ 5.05 (s, 1H) .
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile 4-Hydroxypiperidine C₁₃H₁₆N₂O Hydroxyl group increases polarity. CAS: 1018437-11-0 .
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile Piperazine C₁₄H₁₆ClN₃O Chloroacetyl group introduces electrophilicity. SMILES: C1CN(CCN1C(C#N)C2=CC=CC=C2)C(=O)CCl .

Key Findings :

  • Piperazine derivatives (e.g., ) exhibit greater structural versatility for further functionalization due to the presence of two nitrogen atoms .
Substituent Variations on the Phenyl Ring

Electron-donating or withdrawing groups on the phenyl ring modulate electronic properties and reactivity:

Compound Name Substituent Molecular Formula Melting Point (°C) Synthesis Yield Reference
2-(4-Nitrophenyl)-2-phenylacetonitrile 4-Nitro C₁₄H₁₁N₂O₂ Not reported 78%
2-(4-Bromophenyl)-2-phenylacetonitrile 4-Bromo C₁₄H₁₁BrN₂ 77–78 44%
2-(4-Methoxyphenyl)-2-phenylacetonitrile 4-Methoxy C₁₅H₁₄N₂O 96–120 70%
2-(2-Chlorophenyl)-2-phenylacetonitrile 2-Chloro C₁₄H₁₁ClN₂ Not reported 50%

Key Findings :

  • Methoxy groups enhance solubility via oxygen lone-pair interactions but may lower thermal stability (mp: 96–120°C) .
Modifications to the Acetonitrile Moiety

Replacing the nitrile group or modifying the central carbon alters reactivity:

Compound Name Modification Molecular Formula Application/Property Reference
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile Boc-protected oxime C₁₄H₁₇N₂O₃ Peptide synthesis reagent
2-(N-Anilino)-2-phenylacetonitrile Amino substitution C₁₄H₁₃N₃ Intermediate for heterocycles

Key Findings :

  • The Boc-protected variant (Boc-ON) is widely used in peptide chemistry due to its stability and selective deprotection .
  • Amino-substituted analogues (e.g., ) are prone to cyclization reactions, forming quinoxaline derivatives under microwave conditions .

Biological Activity

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a phenylacetonitrile group. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Cholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anticancer Properties : Studies have demonstrated that derivatives of piperidine, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, some piperidine analogs have been noted for their ability to induce apoptosis in tumor cells and inhibit tumor growth through different mechanisms .
  • Antiviral Activity : Certain piperidine derivatives have exhibited antiviral properties, particularly against influenza viruses and coronaviruses. The mechanism often involves interference with viral replication processes .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound's ability to inhibit AChE suggests a mechanism where it competes with the natural substrate (acetylcholine) at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts.
  • Cell Cycle Arrest : In cancer cells, certain analogs have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation and increased apoptosis rates.
  • Interaction with Viral Proteins : The antiviral effects may stem from the compound's ability to bind to viral proteins, inhibiting their function and thereby preventing viral replication.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cholinesterase InhibitionEnhanced cholinergic signaling
Anticancer ActivityInduction of apoptosis in cancer cells
Antiviral ActivityInhibition of viral replication

Case Study: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was compared to the reference drug bleomycin and showed improved efficacy in inducing apoptosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile?

A plausible route involves 1,6-cyanation reactions using phosphonium-containing Lewis base catalysts, as demonstrated for structurally similar α-triarylacetonitriles . Key steps include:

  • Nucleophilic substitution : React 4-oxopiperidine with a halogenated phenylacetonitrile precursor.
  • Catalytic cyanation : Employ triphenylphosphine-derived catalysts under mild conditions (e.g., 60°C, DCM solvent) to introduce the nitrile group .
  • Deprotection/Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation, as described in analogous protocols .

Q. How can the purity and structural integrity of this compound be validated?

  • HPLC/GC-MS : Quantify purity using a C18 column with a methanol-water mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) .
  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR spectra to reference data for related piperidinyl-acetonitriles. For example, aromatic protons in 2-(4-chlorophenyl)-2-phenylacetonitrile resonate at δ 7.23–7.41 ppm .
  • X-ray Crystallography : Confirm stereochemistry via single-crystal analysis refined with SHELXL (e.g., monoclinic P21_1/c space group, β ~90.5°) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify the nitrile stretch (~2200–2250 cm1^{-1}) and carbonyl (C=O) of the 4-oxopiperidinyl moiety (~1680 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+ for C13_{13}H14_{14}N2_2O: ~246.1004) .
  • Multinuclear NMR : Detect diastereotopic protons in the piperidinyl ring (δ 2.5–3.5 ppm) and aromatic signals .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

  • Variable-Temperature (VT) NMR : Resolve dynamic effects caused by piperidinyl ring puckering or tautomerism. For example, coalescence temperatures can reveal energy barriers for conformational changes .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data (e.g., B3LYP/6-31G* level) .

Q. What computational strategies predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For analogs like 4-(2-oxopiperidin-1-yl)benzonitrile, HOMO energies correlate with nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior .

Q. How can stereochemical control be achieved during synthesis?

  • Chiral Auxiliaries : Use enantiopure tert-butoxycarbonyl (Boc) groups to direct asymmetric alkylation, as seen in α-aminonitrile syntheses .
  • Enzymatic Resolution : Employ lipases or esterases to separate diastereomers, leveraging differences in steric bulk .

Q. What strategies optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Screen catalysts (e.g., Grubbs catalysts for metathesis) and solvents (e.g., THF vs. DCM) using response surface methodology .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile formation in real time, minimizing side products .

Q. How should researchers handle toxicity and safety concerns?

  • Safety Data Sheets (SDS) : Follow guidelines for nitrile handling (e.g., avoid inhalation, use fume hoods) as outlined for structurally similar compounds .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Store under inert atmosphere (N2_2) to prevent hydrolysis .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

  • Twinned Data : Use SHELXL ’s TWIN/BASF commands to refine overlapping reflections, as demonstrated for monoclinic crystals .
  • Disorder Modeling : Apply PART/SUMP restraints to resolve piperidinyl ring disorder (common in flexible heterocycles) .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to modulate electronic effects, as shown in insecticidal acetonitriles .
  • Bioisosteric Replacement : Replace the oxopiperidinyl group with morpholinone or tetrahydrofuran analogs to assess pharmacokinetic profiles .

Notes

  • Contradictions : Limited direct data exists for the compound, requiring extrapolation from analogs (e.g., 2-(4-chlorophenyl)-2-phenylacetonitrile ).
  • Software : Use SHELXL for refinement and Gaussian for computational modeling .
  • Safety : Prioritize protocols from SDS for nitriles and piperidinyl derivatives .

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